molecular formula C23H24F3NOS B11325694 N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide

N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide

Cat. No.: B11325694
M. Wt: 419.5 g/mol
InChI Key: FUVIBXHGGCHEKJ-UHFFFAOYSA-N
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Description

N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the selection of reagents and solvents that are both cost-effective and environmentally friendly is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the adamantane core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce adamantane alcohols.

Scientific Research Applications

N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24F3NOS

Molecular Weight

419.5 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C23H24F3NOS/c24-23(25,26)18-3-1-4-19(10-18)27(14-20-5-2-6-29-20)21(28)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-6,10,15-17H,7-9,11-14H2

InChI Key

FUVIBXHGGCHEKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=CS4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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